3-[(Trimethylsilyl)methyl]cyclobutan-1-one
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Overview
Description
3-[(Trimethylsilyl)methyl]cyclobutan-1-one is a chemical compound with the molecular formula C8H16OSi and a molecular weight of 156.3 g/mol . It is characterized by the presence of a cyclobutanone ring substituted with a trimethylsilyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
As an organic silicon compound , it may interact with various biological molecules depending on its structure and functional groups.
Mode of Action
Generally, organic silicon compounds can participate in various organic reactions as important intermediates .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that “3-[(Trimethylsilyl)methyl]cyclobutan-1-one” affects. Organic silicon compounds can be involved in a wide range of biochemical processes due to their versatile chemical properties .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended to handle this compound in a well-ventilated laboratory, avoiding contact with skin and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilylmethyl reagents under specific conditions. One common method involves the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium bromide as the nucleophilic reagent, which reacts with cyclobutanone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-[(Trimethylsilyl)methyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilylcyclobutane: Does not have the ketone functionality, limiting its reactivity compared to 3-[(Trimethylsilyl)methyl]cyclobutan-1-one.
Uniqueness
This compound is unique due to the combination of the trimethylsilyl group and the cyclobutanone ring, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)6-7-4-8(9)5-7/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNZCIBAXQBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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